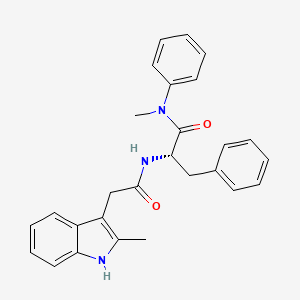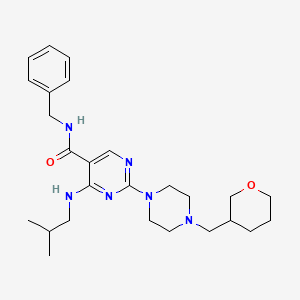
Inhibiteur de PIN1 API-1
Vue d'ensemble
Description
Applications De Recherche Scientifique
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an enzyme inhibitor in biochemical studies.
Biology: Employed in studies involving enzyme regulation and inhibition, particularly in the context of DNA repair mechanisms.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating enzyme activity in various diseases.
Mécanisme D'action
Target of Action
The primary target of the PIN1 inhibitor API-1 is the Peptidyl-prolyl isomerase (PIN1) . PIN1 specifically binds and isomerizes the phosphorylated serine/threonine–proline (pSer/Thr–Pro) motif, which results in the alteration of protein structure, function, and stability . The altered structure and function of these phosphorylated proteins regulated by PIN1 are closely related to cancer development .
Mode of Action
PIN1 inhibitor API-1 directly and specifically binds to the Pin1 peptidyl-prolyl isomerase (PPIase) domain and inhibits Pin1 cis-trans isomerizing activity . This inhibition results in the maintenance of the active conformation of a protein called XPO5 .
Biochemical Pathways
The PIN1 inhibitor API-1 affects the miRNA biogenesis pathway . By retaining the active conformation of phosphorylated XPO5, API-1 restores the ability of XPO5 to transport pre-miRNAs from the nucleus to the cytoplasm . This up-regulates the anticancer miRNA biogenesis .
Result of Action
The result of the action of PIN1 inhibitor API-1 is the suppression of both in vitro and in vivo hepatocellular carcinoma development . This is achieved through the up-regulation of anticancer miRNA biogenesis .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target. It’s worth noting that the effectiveness of API-1 can vary depending on the level of PIN1 expression and/or the phosphorylation level of XPO5 .
Analyse Biochimique
Biochemical Properties
PIN1 inhibitor API-1 interacts with the peptidyl-prolyl isomerase domain of Pin1 . It specifically binds to this domain and potently inhibits the cis-trans isomerizing activity of Pin1 . This interaction is crucial in the regulation of various biochemical reactions.
Cellular Effects
PIN1 inhibitor API-1 has been shown to suppress in vitro cell proliferation and migration of hepatocellular carcinoma (HCC) cells . The inhibition induced by API-1 is insensitive to HCC cells with low Pin1 expression and/or low exportin-5 (XPO5) phosphorylation .
Molecular Mechanism
The molecular mechanism of PIN1 inhibitor API-1 involves the recognition and isomerization of the phosphorylated serine-proline motif of phosphorylated XPO5 . API-1 maintains the active conformation of phosphorylated XPO5 and restores XPO5-driven precursor miRNA nuclear-to-cytoplasm export . This leads to the activation of anticancer miRNA biogenesis .
Temporal Effects in Laboratory Settings
It has been shown to lead to both in vitro HCC suppression and HCC suppression in xenograft mice .
Dosage Effects in Animal Models
The effects of PIN1 inhibitor API-1 at different dosages in animal models have not been extensively studied. It has been shown to suppress HCC development in xenograft mice .
Metabolic Pathways
It is known to play a role in the regulation of miRNA biogenesis .
Transport and Distribution
It is known to interact with the peptidyl-prolyl isomerase domain of Pin1 .
Subcellular Localization
It is known to interact with the peptidyl-prolyl isomerase domain of Pin1 , suggesting that it may be localized to the same subcellular compartments as Pin1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine typically involves the reaction of guanine derivatives with trifluoroacetamidomethyl benzyl compounds under specific conditions. The reaction often requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, including the use of more efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamidomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine include:
O6-Benzylguanine: Another guanine derivative with enzyme inhibitory properties.
O6-Methylguanine: Known for its role in DNA repair mechanisms.
O6-Alkylguanine: A class of compounds with similar structural features and enzyme inhibitory functions.
Uniqueness
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine is unique due to the presence of the trifluoroacetamidomethyl group, which enhances its enzyme inhibitory activity and specificity. This structural feature distinguishes it from other guanine derivatives and contributes to its effectiveness in various biochemical applications .
Propriétés
IUPAC Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWAWXGBQPBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652683 | |
| Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680622-70-2 | |
| Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the PIN1 inhibitor API-1 (O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine) interact with its target, and what are the downstream effects, particularly in the context of cancer treatment?
A1: API-1 exerts its anti-cancer effects by specifically inhibiting the peptidyl-prolyl cis-trans isomerase activity of PIN1. [, ] This inhibition prevents PIN1 from interacting with and isomerizing its target proteins, many of which are involved in cell cycle regulation, proliferation, and apoptosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)










